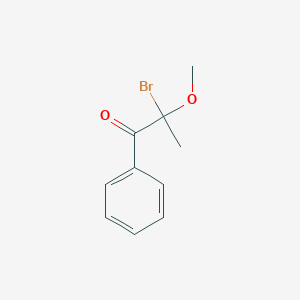
Piperidine, 2-(2-propenyl)-, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 2-(2-propenyl)-, (R)-(9CI) is a chemical compound that is widely used in scientific research. It is a chiral molecule that has both R and S enantiomers. The R enantiomer is the active form of the compound and is used in most research applications.
Wirkmechanismus
The mechanism of action of piperidine, 2-(2-propenyl)-, (R)-(9CI) is not well understood. It is believed to interact with olfactory receptors in a specific manner, leading to the activation of certain signaling pathways in the brain. The compound is also believed to have some insecticidal properties, although the exact mechanism of action is not known.
Biochemical and Physiological Effects:
Piperidine, 2-(2-propenyl)-, (R)-(9CI) has been shown to have a variety of biochemical and physiological effects. It is a potent ligand for some olfactory receptors, leading to the activation of specific signaling pathways in the brain. It is also believed to have some insecticidal properties, although the exact mechanism of action is not known. In addition, the compound has been shown to have some antimicrobial activity, although this has not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of piperidine, 2-(2-propenyl)-, (R)-(9CI) is its potency as a ligand for certain olfactory receptors. This makes it a valuable tool for studying the structure and function of these receptors. However, the compound is relatively expensive and can be difficult to synthesize. In addition, its insecticidal properties can make it difficult to work with in some laboratory settings.
Zukünftige Richtungen
There are several future directions for research involving piperidine, 2-(2-propenyl)-, (R)-(9CI). One area of interest is the study of its insecticidal properties. The exact mechanism of action of the compound is not well understood, and further research could lead to the development of new insecticides. Another area of interest is the study of its antimicrobial properties. The compound has been shown to have some activity against certain bacteria and fungi, and further research could lead to the development of new antimicrobial agents. Finally, the study of olfactory receptors remains an active area of research, and piperidine, 2-(2-propenyl)-, (R)-(9CI) is likely to continue to be a valuable tool in this field.
Synthesemethoden
Piperidine, 2-(2-propenyl)-, (R)-(9CI) can be synthesized using a variety of methods. One common method is the reaction of 2-acetyl-1-pyrroline with sodium borohydride in the presence of a chiral catalyst. This method yields the R enantiomer of the compound. Another method involves the reaction of 2-acetyl-1-pyrroline with an alkylating agent such as allyl bromide or allyl chloride. This method also yields the R enantiomer of the compound.
Wissenschaftliche Forschungsanwendungen
Piperidine, 2-(2-propenyl)-, (R)-(9CI) is used in a variety of scientific research applications. One of the most common applications is in the study of olfactory receptors. The compound is a potent ligand for some olfactory receptors and is used to study their structure and function. It is also used in the study of insect behavior, as it is a component of the sex pheromones of some insects.
Eigenschaften
CAS-Nummer |
133371-96-7 |
|---|---|
Produktname |
Piperidine, 2-(2-propenyl)-, (R)-(9CI) |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
(2R)-2-prop-2-enylpiperidine |
InChI |
InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2/t8-/m0/s1 |
InChI-Schlüssel |
ILOLJAYGPOJDHT-QMMMGPOBSA-N |
Isomerische SMILES |
C=CC[C@H]1CCCCN1 |
SMILES |
C=CCC1CCCCN1 |
Kanonische SMILES |
C=CCC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



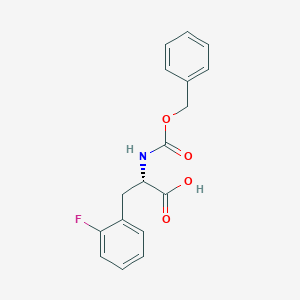
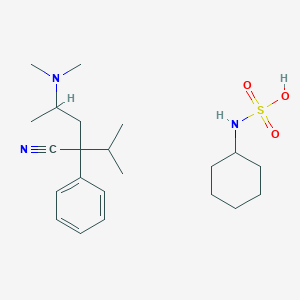
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
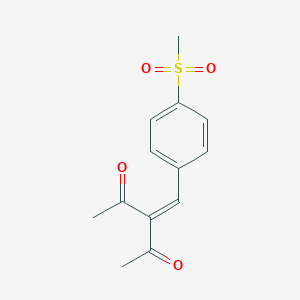
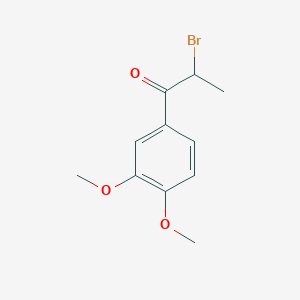
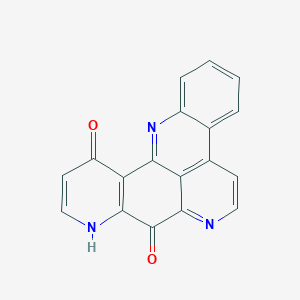
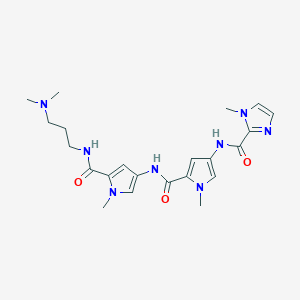
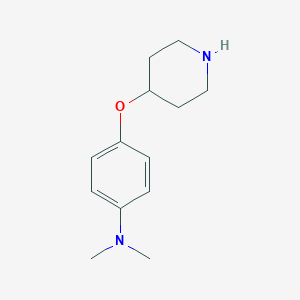



![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
